FSHR agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

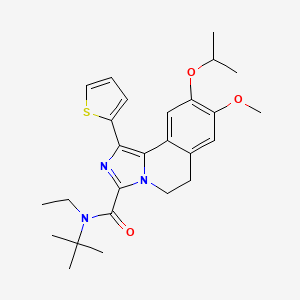

2D Structure

3D Structure

Properties

Molecular Formula |

C26H33N3O3S |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

N-tert-butyl-N-ethyl-8-methoxy-9-propan-2-yloxy-1-thiophen-2-yl-5,6-dihydroimidazo[5,1-a]isoquinoline-3-carboxamide |

InChI |

InChI=1S/C26H33N3O3S/c1-8-29(26(4,5)6)25(30)24-27-22(21-10-9-13-33-21)23-18-15-20(32-16(2)3)19(31-7)14-17(18)11-12-28(23)24/h9-10,13-16H,8,11-12H2,1-7H3 |

InChI Key |

DNSWBPOFBBWYJX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)C1=NC(=C2N1CCC3=CC(=C(C=C32)OC(C)C)OC)C4=CC=CS4)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of FSHR Agonist 1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the discovery and development of a novel small molecule Follicle-Stimulating Hormone Receptor (FSHR) agonist, designated as FSHR agonist 1. This allosteric agonist represents a significant advancement in the pursuit of orally bioavailable alternatives to recombinant FSH for applications in reproductive medicine.

Introduction

The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) pivotal to human reproduction. Its activation by the endogenous ligand, FSH, is essential for follicular development in females and spermatogenesis in males. The therapeutic use of recombinant FSH (rFSH) in assisted reproductive technologies is well-established but requires parenteral administration. The discovery of potent and selective small molecule agonists of FSHR, such as this compound, offers the potential for a more convenient, orally administered treatment for infertility.

This compound, a 5, 6-dihydroimidazoiso[5,1-α]quinoline derivative, has been identified as a high-affinity, allosteric agonist of the FSHR.[1] It directly activates the receptor by binding to its transmembrane domain (TMD).[1] This whitepaper will delve into the quantitative data characterizing this compound, the experimental protocols utilized in its evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparative analysis with other relevant small molecule FSHR agonists.

Table 1: In Vitro Potency and Selectivity of this compound

| Compound | Target | Assay Type | pEC50 |

| This compound | FSHR | cAMP accumulation | 7.72 [1] |

| LHCGR | cAMP accumulation | 6.26[1] | |

| TSHR | cAMP accumulation | 6.48[1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Comparative In Vitro Data of Small Molecule FSHR Agonists

| Compound | Target | Assay Type | EC50 (nM) | Emax (% of rFSH) |

| This compound (Compound 21f) | FSHR | cAMP accumulation | ~19 | High (qualitative) |

| TOP5300 | FSHR | cAMP accumulation | Not specified | Not specified |

| TOP5668 | FSHR | cAMP accumulation | Not specified | Not specified |

| Org 214444-0 | FSHR | CRE-luciferase | <10 | Not specified |

Note: Specific Ki/Kd and Emax values for this compound are not publicly available. The high affinity and full efficacy have been described qualitatively.

Experimental Protocols

This section details the methodologies for the key experiments involved in the characterization of this compound.

Cell-Based cAMP Accumulation Assay

This assay is fundamental for determining the functional potency of FSHR agonists.

Objective: To quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to agonist stimulation.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected with the human FSHR gene. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are incubated with increasing concentrations of this compound or a reference agonist (e.g., rFSH) for a specified period (typically 30-60 minutes) at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays (e.g., CRE-luciferase).

-

Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and Emax (the maximal effect of the agonist). The pEC50 is then calculated.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the FSHR.

Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the FSHR.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the FSHR (e.g., transfected CHO cells, rat testes).

-

Binding Reaction: A fixed concentration of a radiolabeled FSHR ligand (e.g., ¹²⁵I-FSH) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of the binding affinity of the test compound, is then calculated using the Cheng-Prusoff equation.

In Vivo Folliculogenesis and Superovulation Assay in Rats

This in vivo assay assesses the ability of an FSHR agonist to stimulate follicular development and ovulation.

Objective: To evaluate the in vivo efficacy of this compound in promoting ovarian follicular growth and oocyte maturation.

Methodology:

-

Animal Model: Immature female rats are used as they have a cohort of pre-antral follicles that are responsive to FSH stimulation.

-

Dosing: this compound is administered to the rats, typically via oral gavage, over several days. A control group receives vehicle, and a positive control group receives rFSH.

-

Ovarian Stimulation: The treatment stimulates the growth and development of ovarian follicles.

-

Ovulation Induction: An ovulatory stimulus, such as human chorionic gonadotropin (hCG), is administered to trigger the final maturation and release of oocytes.

-

Outcome Measures: The primary endpoints are the number of ovulated oocytes, which are collected from the oviducts, and the increase in ovarian weight. Serum estradiol levels can also be measured as a marker of follicular function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by FSHR agonists and the typical workflow for their discovery and development.

FSHR Signaling Pathways

Caption: Canonical and non-canonical signaling pathways activated by FSHR agonists.

Experimental Workflow for FSHR Agonist Discovery

Caption: A generalized workflow for the discovery and development of a small molecule FSHR agonist.

Conclusion

This compound is a promising small molecule, allosteric agonist of the Follicle-Stimulating Hormone Receptor with high potency and selectivity. The data presented in this whitepaper highlight its potential as an orally available therapeutic for the treatment of infertility. The detailed experimental protocols provide a framework for the continued investigation and development of this and other novel FSHR modulators. The visualization of the signaling pathways and the drug discovery workflow offer a clear understanding of the mechanism of action and the developmental process for this class of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Technical Guide to the Signaling Pathways Activated by Small Molecule FSHR Agonists

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the complex intracellular signaling cascades initiated by small molecule agonists of the Follicle-Stimulating Hormone Receptor (FSHR). As a member of the G protein-coupled receptor (GPCR) family, the FSHR is a critical regulator of reproductive function.[1][2] Small molecule, low molecular weight (LMW) agonists are invaluable tools for dissecting its multifaceted signaling and represent promising therapeutic agents.[2] This guide details the primary signaling pathways, presents quantitative data for exemplary agonists, outlines key experimental protocols, and visualizes these concepts for clarity.

Core Signaling Pathways of FSHR Activation

Upon agonist binding, the FSHR undergoes conformational changes that trigger multiple intracellular signaling pathways.[3] While classically known for activating the Gαs pathway, the receptor's signaling is far more complex, involving β-arrestins, other G protein subtypes, and various kinase cascades.[4]

The primary and most well-characterized pathway activated by the FSHR involves the heterotrimeric G protein Gαs.

-

Activation: Agonist binding promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ subunits.

-

Second Messenger Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), which converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: cAMP activates several downstream effectors, most notably Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of cytoplasmic and nuclear targets, including the cAMP Response Element-Binding Protein (CREB), to modulate gene transcription and cellular function.

β-arrestins are crucial scaffolding proteins that play a dual role in FSHR signaling.

-

Desensitization: Following agonist-induced activation, the FSHR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and 2). β-arrestin binding sterically hinders further G protein coupling, thus desensitizing the receptor, and targets the receptor for internalization.

-

G-Protein Independent Signaling: Beyond desensitization, β-arrestins act as signal transducers themselves. They can form signaling complexes that lead to the activation of pathways like the Extracellular signal-Regulated Kinase (ERK) cascade, independent of G protein activity.

Activation of the ERK (a member of the Mitogen-Activated Protein Kinase family) pathway is a known outcome of FSHR stimulation. However, the mechanism is complex and can be initiated through multiple upstream routes:

-

cAMP/PKA-Dependent: In some cellular contexts, the increase in cAMP and subsequent PKA activation can lead to ERK phosphorylation.

-

β-Arrestin-Dependent: As mentioned, β-arrestin scaffolds can initiate G protein-independent ERK signaling.

-

Other G Proteins: The FSHR can also couple to other G proteins like Gαi and Gαq, which can also influence MAPK cascades.

Studies in HEK293 cells have shown that FSH-induced ERK phosphorylation is not dependent on β-arrestin-mediated internalization, suggesting a primary role for other mechanisms in this cell type. Conversely, other reports highlight the requirement of GRK5/6 for β-arrestin-dependent ERK activation.

Small molecule agonists can act as "biased agonists," meaning they preferentially activate one signaling pathway over another when compared to the endogenous hormone, FSH. This property is highly valuable for developing drugs with more specific effects and fewer side effects. For example, an agonist could be biased towards Gαs activation with minimal β-arrestin recruitment, or vice-versa. This functional selectivity arises from the unique receptor conformations stabilized by different ligands.

Quantitative Data for Exemplary LMW Agonists

The pharmacological properties of LMW agonists are typically characterized by their potency (EC₅₀) and efficacy (Eₘₐₓ) in various signaling assays. The following tables summarize data for several benzamide (B) and thiazolidinone (T) derivatives, which serve as examples of "this compound." Data is derived from studies in HEK293 cells expressing the FSHR.

Table 1: G Protein Recruitment Profile of LMW Agonists

| Compound | Gαs Recruitment | Gαq Recruitment | Gαi Recruitment |

|---|---|---|---|

| pEC₅₀ ± SEM | pEC₅₀ ± SEM | pEC₅₀ ± SEM | |

| FSH | 7.97 ± 0.08 | 7.21 ± 0.16 | 7.43 ± 0.11 |

| B1 | 6.72 ± 0.13 | - | - |

| B2 | 6.64 ± 0.09 | 5.86 ± 0.20 | 5.92 ± 0.12 |

| B3 | 7.24 ± 0.09 | 6.30 ± 0.13 | 6.37 ± 0.12 |

| T1 | 7.15 ± 0.09 | 6.39 ± 0.13 | 6.20 ± 0.14 |

pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher value indicates greater potency. Data from.

Table 2: cAMP Production and β-Arrestin 2 Recruitment Profiles

| Compound | cAMP Production | β-Arrestin 2 Recruitment |

|---|---|---|

| pEC₅₀ ± SEM | pEC₅₀ ± SEM | |

| FSH | 8.87 ± 0.06 | 7.64 ± 0.09 |

| B1 | 6.83 ± 0.09 | - |

| B2 | 6.87 ± 0.07 | 6.44 ± 0.10 |

| B3 | 7.42 ± 0.07 | 7.37 ± 0.06 |

| T1 | 7.50 ± 0.08 | 6.84 ± 0.08 |

Data from.

Analysis:

-

Compound B3 emerges as a potent agonist across all pathways, acting as a super-agonist for both Gαs and β-arrestin 2 recruitment compared to FSH. It shows a statistical bias towards β-arrestin 2 when compared to its activity on cAMP production.

-

Compound T1 is also a potent agonist but displays a bias towards the Gαs/cAMP pathway over β-arrestin 2 recruitment.

-

Compound B1 demonstrates strong bias, acting as a full agonist for Gαs recruitment but showing little to no activity in β-arrestin recruitment assays.

Experimental Protocols

Reproducible and accurate characterization of FSHR agonists requires robust experimental methods. The following sections detail common protocols used in the field.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture: Cells are typically maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.

-

Transfection: For transient expression of the FSHR and/or biosensors, cells are seeded and transfected using a suitable reagent like polyethyleneimine (PEI) or commercial lipid-based reagents according to the manufacturer's protocol. Stable cell lines expressing the FSHR are often used for consistency.

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology to measure protein-protein interactions in living cells.

-

Principle: A BRET assay requires two fusion proteins: one with a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and another with a fluorescent acceptor (e.g., YFP or GFP2). When the two proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate (e.g., coelenterazine h), and the acceptor emits light at its characteristic wavelength.

-

Methodology:

-

HEK293 cells are co-transfected with plasmids encoding for the FSHR, a G protein subunit fused to an acceptor (e.g., Gαs-YFP), and a plasma membrane-targeted donor (e.g., Rluc-Gγ). For β-arrestin assays, cells are transfected with FSHR-Rluc and β-arrestin2-YFP.

-

48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., HBSS).

-

Cells are distributed into a white 96-well plate.

-

Cells are stimulated with varying concentrations of the FSHR agonist.

-

The luciferase substrate is injected, and light emissions are read simultaneously at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a plate reader.

-

The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the agonist concentration to determine EC₅₀ and Eₘₐₓ.

-

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for quantifying intracellular cAMP levels.

-

Principle: This is a competitive immunoassay. A cAMP-specific antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and cAMP is labeled with an acceptor (e.g., d2). Free cAMP produced by the cells competes with the labeled cAMP for binding to the antibody. When the donor and acceptor are bound together on the antibody, FRET occurs. An increase in cellular cAMP leads to a decrease in the FRET signal.

-

Methodology:

-

FSHR-expressing cells are seeded in a 96-well plate.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with the agonist for a defined period (e.g., 5-30 minutes).

-

Cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP antibody-cryptate) are added according to the manufacturer's kit instructions (e.g., Cisbio).

-

After incubation, the plate is read on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

The ratio of the signals is used to calculate the cAMP concentration based on a standard curve.

-

-

Principle: This method detects the phosphorylated (active) form of ERK (pERK) using a specific antibody.

-

Methodology:

-

FSHR-expressing cells are grown to near confluence and serum-starved for several hours to reduce basal kinase activity.

-

Cells are stimulated with the agonist at its EC₈₀ concentration for a short time course (e.g., 0, 2, 5, 10, 20 minutes) to capture the peak response.

-

The reaction is stopped by placing the plate on ice and aspirating the medium.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody specific for phospho-ERK1/2.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is stripped and re-probed for total ERK as a loading control. Band intensities are quantified using densitometry software.

-

Conclusion

Small molecule agonists of the FSHR, exemplified here as "this compound," activate a complex network of intracellular signaling pathways. Beyond the canonical Gαs-cAMP cascade, they engage β-arrestins and other G proteins, often with a distinct "bias" not seen with the endogenous hormone. This functional selectivity provides an exciting opportunity for the development of next-generation therapeutics for reproductive disorders. A thorough understanding of these pathways, combined with robust quantitative assays as detailed in this guide, is essential for the successful discovery and development of novel FSHR modulators.

References

Molecular Basis of Selectivity for FSHR Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the selectivity of FSHR Agonist 1, a potent allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). By dissecting its binding interactions, downstream signaling cascades, and the structural features that govern its specificity, this document aims to furnish researchers and drug developers with a comprehensive understanding of this compound's mode of action.

Biochemical Profile of this compound (Compound 21f)

This compound, also identified in scientific literature as Compound 21f, is a small molecule that acts as a high-affinity, allosteric agonist for the FSHR.[1] Unlike the endogenous ligand, Follicle-Stimulating Hormone (FSH), which binds to the large extracellular domain (ECD), this compound interacts with a distinct site located within the receptor's seven-transmembrane domain (TMD).[2][3][4] This allosteric mechanism of activation is a key feature of many synthetic, low molecular weight (LMW) modulators developed for glycoprotein hormone receptors.[5]

The selectivity of this compound is evident from its differential potency across related glycoprotein hormone receptors, namely the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).

| Compound | Target Receptor | pEC50 | Relative Potency |

| This compound | FSHR | 7.72 | High |

| (Compound 21f) | LHCGR | 6.26 | >10-fold lower than FSHR |

| TSHR | 6.48 | >10-fold lower than FSHR | |

| Table 1: Comparative potency of this compound (Compound 21f) across glycoprotein hormone receptors. The pEC50 value represents the negative logarithm of the molar concentration that produces 50% of the maximum possible response. Data sourced from MedChemExpress. |

The Structural Determinants of Selectivity

Recent advancements in cryo-electron microscopy (cryo-EM) have elucidated the structural basis for the activation and selectivity of allosteric agonists like Compound 21f. These studies reveal that the agonist binds to a pocket within the TMD of the FSHR, inducing a conformational change that activates the receptor.

The selectivity of this compound for FSHR over LHCGR and TSHR is primarily attributed to a single, unique amino acid residue within this allosteric binding pocket.

-

Key Residue: Histidine at position 615 (H6157.42) in the FSHR is critical for high-potency activation by Compound 21f.

-

Structural Clash: In LHCGR and TSHR, the equivalent position is occupied by a tyrosine residue (Y6127.42 in LHCGR and Y6677.42 in TSHR). The bulkier side chain of tyrosine creates a steric clash with the N-ethyl group of Compound 21f, thereby weakening its binding and reducing its activation potency for these receptors.

-

Mutational Evidence: Site-directed mutagenesis studies confirm this finding. When the H615 residue in FSHR is mutated to a tyrosine (H615Y), the potency of Compound 21f is reduced by nearly four-fold, making it more akin to its activity at LHCGR and TSHR.

This "lock-and-key" mechanism, dependent on a single residue, highlights a sophisticated level of molecular recognition that can be exploited for the design of highly selective therapeutics.

Signaling Pathways and Functional Selectivity

Upon activation by an agonist, FSHR primarily couples to the Gαs protein, initiating a canonical signaling cascade that is central to its physiological effects. However, the receptor is also capable of engaging other signaling pathways, a phenomenon known as "biased agonism" or "functional selectivity," where a specific ligand may preferentially activate one pathway over another.

Gαs-cAMP Pathway

The principal signaling pathway activated by this compound is the Gαs-mediated activation of adenylyl cyclase.

-

Activation: Agonist binding induces a conformational change in the FSHR.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and Exchange Proteins directly Activated by cAMP (EPACs), which in turn phosphorylate numerous downstream targets, including the transcription factor CREB, to mediate cellular responses.

β-Arrestin Pathway and Biased Agonism

In addition to G-protein coupling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestins were initially known for their role in receptor desensitization and internalization, but are now recognized as independent signal transducers.

Small molecule allosteric modulators can exhibit bias by preferentially engaging either G-protein or β-arrestin pathways. For instance, certain thiazolidinone derivatives, a class of LMW FSHR agonists, have shown biased agonism by mobilizing Gαi or β-arrestin instead of, or in addition to, Gαs. Characterizing the bias profile of this compound is critical for understanding its full pharmacological effects.

Experimental Protocols and Methodologies

The characterization of FSHR agonists relies on a suite of in vitro assays designed to measure specific steps in the receptor activation and signaling process.

cAMP Accumulation Assay

This is a primary functional assay to determine the potency (EC50) of an agonist that signals through the Gαs pathway.

Objective: To quantify the amount of intracellular cAMP produced in response to stimulation with this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human FSHR are cultured to ~80-90% confluency in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

Cell Plating: Cells are harvested and seeded into 96-well plates at a density of approximately 50,000 cells/well and incubated overnight.

-

Assay Preparation: The culture medium is removed, and cells are washed with a serum-free medium. Cells are then incubated for 30-60 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: A serial dilution of this compound is prepared. The agonist solutions are added to the wells, and the plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: The stimulation is terminated, and the cells are lysed. The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) technology.

-

Data Analysis: The raw data (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve. The concentration-response data for the agonist is then fitted to a four-parameter logistic equation to determine the pEC50 and Emax values.

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET-based assays are powerful tools for studying protein-protein interactions in living cells in real-time. They are frequently used to characterize biased agonism by directly measuring G-protein recruitment and β-arrestin recruitment.

-

G-Protein Recruitment: A BRET sensor pair is used, such as FSHR fused to a Renilla luciferase (Rluc) energy donor and a G-protein subunit fused to a yellow fluorescent protein (YFP) energy acceptor. Agonist-induced conformational changes bring the donor and acceptor into proximity, generating a BRET signal.

-

β-Arrestin Recruitment: Similarly, FSHR is fused to Rluc and β-arrestin is fused to YFP. Recruitment of β-arrestin to the activated receptor results in an increased BRET signal.

By generating concentration-response curves for each pathway, a "bias factor" can be calculated to quantify the preference of a ligand for one pathway over another compared to a reference agonist like FSH.

Conclusion and Future Directions

This compound (Compound 21f) exemplifies a modern approach to receptor pharmacology, where high selectivity is achieved through precise molecular interactions at an allosteric site. Its specificity is rooted in the unique H615 residue within the FSHR's transmembrane domain, a feature absent in closely related receptors. While its primary mechanism involves the activation of the canonical Gαs-cAMP pathway, a full understanding of its potential for biased agonism is essential for predicting its complete physiological profile.

The detailed structural and functional knowledge of how small molecules like this compound selectively activate their targets provides a robust foundation for the rational design of next-generation therapeutics for reproductive health and other conditions involving FSHR signaling. Future research should focus on further characterizing the kinetic profiles and potential for biased signaling of this and related compounds to fully harness their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of hormone and allosteric agonist mediated activation of follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Extragonadal Effects of Follicle-Stimulating Hormone Receptor (FSHR) Agonism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "FSHR agonist 1" does not refer to a specific, universally recognized compound in scientific literature. This guide synthesizes findings on the extragonadal effects of the endogenous FSHR agonist, Follicle-Stimulating Hormone (FSH), and various experimental modulators of the receptor. The principles and effects described herein are foundational for the study of any specific FSHR agonist.

Executive Summary

Follicle-Stimulating Hormone (FSH) and its receptor (FSHR), a G-protein coupled receptor (GPCR), are canonical regulators of reproduction. However, a substantial body of evidence now confirms the expression and functional activity of FSHR in numerous non-gonadal tissues. This discovery has unveiled a new dimension of FSH physiology, implicating it in the regulation of bone metabolism, adiposity, angiogenesis, and tumorigenesis. These extragonadal actions are often mediated through non-canonical signaling pathways, distinct from the classic Gαs-cAMP cascade observed in the gonads. Understanding these effects is critical for drug development, particularly concerning therapies that modulate gonadotropin levels (e.g., GnRH analogs) and for exploring the therapeutic potential of targeting FSHR in non-reproductive diseases like osteoporosis, obesity, and cancer.

FSHR in the Skeletal System

Elevated FSH levels, characteristic of the postmenopausal state, are increasingly recognized as a potential direct contributor to age-related bone loss, independent of estrogen deficiency.[1][2] FSHR has been identified on osteoclasts, the primary cells responsible for bone resorption.[3][4]

Mechanism of Action and Signaling

In osteoclasts, FSHR activation appears to bypass the canonical Gαs pathway. Instead, it promotes osteoclastogenesis and survival through alternative signaling cascades, including the production of inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α).[5] Studies in mouse models have shown that blocking FSH action with specific antibodies can increase bone mass and stimulate new bone formation. However, this area remains controversial, with some studies suggesting FSH acts indirectly on bone via an ovary-dependent mechanism.

Quantitative Data Summary

The following table summarizes findings from key studies. Note that results can be model-dependent.

| Parameter Assessed | Model System | Treatment / Condition | Key Quantitative Finding | Reference(s) |

| Bone Mineral Density (BMD) | Perimenopausal Women (SWAN Cohort) | High Serum FSH Levels | Negatively correlated with BMD, independent of estradiol levels. | |

| Bone Turnover Markers (BTMs) | Early Postmenopausal Women | High Serum FSH Levels | Positively correlated with serum osteocalcin and ICTP. | |

| Bone Mass | Ovariectomized (OVX) Mice | Anti-FSHβ Antibody | Increased bone mass compared to control IgG treatment. | |

| Osteoclast Formation | Mouse Bone Marrow Macrophages | Recombinant FSH | Increased formation of TRAP-positive multinucleated osteoclasts. |

Experimental Protocol: In Vitro Osteoclast Differentiation Assay

This protocol is used to assess the direct effect of an FSHR agonist on the formation of bone-resorbing osteoclasts from precursor cells.

-

Cell Isolation: Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice. Alternatively, use a macrophage cell line like RAW264.7.

-

Cell Seeding: Plate the BMMs or RAW264.7 cells at a density of 1.5 - 2.0 x 10⁶ cells/mL in a 24-well plate. Culture overnight in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor, ~30 ng/mL) to support precursor survival.

-

Differentiation Induction: Replace the medium with fresh medium containing M-CSF, RANKL (Receptor Activator of Nuclear Factor-κB Ligand, ~50 ng/mL), and the experimental FSHR agonist at various concentrations. A vehicle control group is essential.

-

Culture and Treatment: Culture the cells for 5-7 days, replacing the medium every 2-3 days with fresh cytokines and test compound.

-

Staining and Quantification:

-

Fix the cells with 10% formaldehyde.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit (e.g., Sigma-Aldrich Cat. No. 387A).

-

Mature osteoclasts are identified as large, TRAP-positive (red/purple) cells containing three or more nuclei.

-

Quantify the number of osteoclasts per well using light microscopy.

-

FSHR in Adipose Tissue and Metabolism

FSHR is expressed in both human and mouse adipocytes and is implicated in regulating body fat accumulation and energy expenditure. This function is particularly relevant to the metabolic changes observed during menopause, such as increased visceral adiposity.

Mechanism of Action and Signaling

In adipocytes, FSH signaling is distinct from the β-adrenergic pathway that stimulates lipolysis. FSHR couples to the inhibitory G-protein, Gαi. This activation leads to a decrease in intracellular cAMP levels, opposing the effects of catecholamines and attenuating the expression of thermogenic genes like UCP1. Furthermore, FSH can upregulate the expression of key lipogenic genes, including PPARγ, Fas (Fatty Acid Synthase), and Lpl (Lipoprotein Lipase), promoting lipid storage. Blocking FSH signaling in mice has been shown to reduce body fat by inducing the "beiging" of white adipose tissue and enhancing thermogenesis.

Quantitative Data Summary

| Parameter Assessed | Model System | Treatment / Condition | Key Quantitative Finding | Reference(s) |

| Body Fat | Ovariectomized (OVX) Mice | Anti-FSHβ Antibody | Reduced visceral and subcutaneous fat mass. | |

| Serum Cholesterol | Postmenopausal Chinese Women | High Serum FSH (≥78.3 IU/L) | Correlated with higher total cholesterol and LDL-C levels. | |

| Lipogenic Gene Expression | Preadipocytes | FSH Treatment | Upregulated expression of PPARγ, C/EBPα, FAS, and Lpl. | |

| Thermogenesis | Ovariectomized (OVX) Mice | Anti-FSHβ Antibody | Triggered white-to-brown adipose tissue conversion ("beiging"). |

Experimental Protocol: Ex Vivo Adipose Tissue Lipolysis Assay

This protocol measures the rate of lipolysis (breakdown of triglycerides into free fatty acids and glycerol) from adipose tissue explants. It can be adapted to test how an FSHR agonist modulates basal or stimulated lipolysis.

-

Tissue Collection: Harvest epididymal or gonadal white adipose tissue from mice into DMEM.

-

Explant Preparation: Mince the adipose tissue into small fragments (5-8 mg each). Place a total of 20-30 mg of tissue into each well of a 48-well plate.

-

Incubation Medium: Prepare DMEM containing 2-5% fatty acid-free Bovine Serum Albumin (BSA). BSA acts as an acceptor for released free fatty acids (FFAs), preventing feedback inhibition.

-

Treatment: Add the incubation medium to the wells. For stimulated lipolysis, add a β-adrenergic agonist like Isoproterenol (10 µM) or CL-316,243 (0.5 µM). Co-incubate with the experimental FSHR agonist at desired concentrations.

-

Serial Sampling: Incubate at 37°C. Collect aliquots of the medium at several time points (e.g., 0, 1, 2, and 3 hours) to ensure the measurement is in the linear phase of release.

-

Quantification:

-

Measure the concentration of glycerol in the collected medium using a colorimetric assay kit (e.g., Sigma-Aldrich MAK117). Glycerol release is a reliable indicator of the lipolytic rate as adipocytes have low glycerol kinase activity and cannot readily reuse it.

-

Measure FFA concentration using a similar colorimetric kit (e.g., Wako HR Series NEFA-HR).

-

Calculate the rate of release (e.g., nmol/mg tissue/hour) and compare between treatment groups.

-

FSHR in Angiogenesis and Cancer

FSHR is expressed on the surface of endothelial cells in a wide variety of solid tumors, including those of the breast, prostate, colon, and lung, but is minimally expressed in the vasculature of normal tissues. This differential expression makes the vascular endothelial FSHR a potential target for cancer therapy and imaging.

Mechanism of Action and Signaling

In human umbilical vein endothelial cells (HUVECs), a model for angiogenesis, FSH stimulation promotes proliferation, migration, and tube formation with an efficacy comparable to Vascular Endothelial Growth Factor (VEGF). This pro-angiogenic effect is not mediated by increased VEGF secretion or the canonical cAMP pathway. Instead, FSHR activation in endothelial cells stimulates the PI3K/AKT signaling pathway. In the context of cancer, this FSH-driven angiogenesis can support tumor growth and metastasis.

Quantitative Data Summary

| Parameter Assessed | Model System | Treatment / Condition | Key Quantitative Finding | Reference(s) |

| Endothelial Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | FSH (Maximally Stimulatory) | As efficacious as VEGF in promoting tube formation. | |

| Cell Migration (Wound Healing) | HUVECs | FSH (Maximally Stimulatory) | As efficacious as VEGF in promoting wound closure. | |

| Tumor Vasculature | 11 types of solid tumors | Immunohistochemistry | FSHR detected on vascular endothelial cells in peritumoral regions. | |

| Fetal Vessel Angiogenesis | Fshr null mice placenta | Genetic Deletion | Significantly reduced fetal vessel angiogenesis compared to wild-type. |

Experimental Protocol: Endothelial Tube Formation Assay

This assay assesses the ability of an FSHR agonist to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel® or Cultrex® BME). Allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.

-

Treatment: Add the experimental FSHR agonist to the wells at various concentrations. Include a vehicle control and a positive control (e.g., VEGF, 50 ng/mL).

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis:

-

Visualize the formation of tube-like networks using a phase-contrast microscope.

-

Capture images from each well.

-

Quantify the degree of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include total tube length, number of nodes, and number of meshes.

-

Compare the quantitative parameters between the FSHR agonist-treated groups and the controls.

-

References

- 1. Extragonadal Effects of Follicle-Stimulating Hormone on Osteoporosis and Cardiovascular Disease in Women during Menopausal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extragonadal Actions of FSH: A Critical Need for Novel Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extragonadal FSHR Expression and Function—Is It Real? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of FSHR Agonist 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of FSHR Agonist 1, a novel small molecule agonist of the Follicle-Stimulating Hormone Receptor (FSHR). The protocols herein describe the cell culture of FSHR-expressing cell lines, and the subsequent functional assays to determine the potency and efficacy of FSHR Agagonist 1. These assays include the measurement of cyclic adenosine monophosphate (cAMP) production, the assessment of Extracellular signal-Regulated Kinase (ERK) phosphorylation, and the evaluation of downstream gene transcription via a cAMP Response Element (CRE) luciferase reporter assay. The provided methodologies are essential for the preclinical evaluation of this and other potential FSHR agonists.

Introduction

The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) pivotal to reproductive function.[1] Its activation by the endogenous ligand, follicle-stimulating hormone (FSH), initiates a cascade of intracellular signaling events crucial for follicular development in females and spermatogenesis in males. The primary signaling pathway activated by FSHR is the Gαs-adenylyl cyclase axis, leading to the production of the second messenger cAMP.[1][2] However, FSHR can also signal through other pathways, including those involving Gαq and β-arrestins, which can lead to the activation of the ERK/MAPK pathway.[3]

This compound is an allosteric agonist that directly activates the FSHR by interacting with its transmembrane domain. As a small molecule, it offers the potential for oral bioavailability, a significant advantage over the injectable recombinant FSH used in assisted reproductive technologies. The following protocols provide a framework for the in vitro characterization of this compound's biological activity.

Data Presentation

The following tables summarize representative quantitative data for this compound in key in vitro functional assays.

Table 1: Potency of this compound in cAMP Production Assay

| Compound | Cell Line | pEC50 | Emax (% of FSH) |

| This compound | CHO-hFSHR | 7.72 | ~100% |

| rhFSH (control) | CHO-hFSHR | ~8.5 | 100% |

Table 2: Efficacy of this compound in Downstream Signaling Assays

| Assay | Cell Line | Fold Induction (vs. Vehicle) |

| pERK/ERK Ratio | HEK293-hFSHR | 5-fold |

| CRE-Luciferase Activity | HEK293-hFSHR | >10-fold |

Experimental Protocols

Cell Culture of FSHR-Expressing Cell Lines

This protocol describes the maintenance of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human FSHR (hFSHR).

Materials:

-

CHO-hFSHR or HEK293-hFSHR cells

-

Culture medium:

-

For CHO-hFSHR: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS)

-

For HEK293-hFSHR: DMEM supplemented with 10% FBS

-

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Culture cells as a monolayer in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell confluency daily.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the culture medium and wash the cell monolayer with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

cAMP Production Assay

This protocol utilizes a competitive immunoassay to measure intracellular cAMP levels following agonist stimulation.

Materials:

-

CHO-hFSHR or HEK293-hFSHR cells

-

This compound

-

Recombinant human FSH (rhFSH) as a positive control

-

Serum-free medium

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

96-well cell culture plates

Procedure:

-

Seed CHO-hFSHR or HEK293-hFSHR cells into a 96-well plate at a density of 50,000 cells/well and culture overnight.

-

The next day, replace the culture medium with serum-free medium and incubate for at least 1 hour.

-

Prepare serial dilutions of this compound and rhFSH in serum-free medium.

-

Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Plot the dose-response curves and calculate the pEC50 values.

ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

HEK293-hFSHR cells

-

This compound

-

rhFSH

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Seed HEK293-hFSHR cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Treat the cells with this compound or rhFSH at a predetermined concentration (e.g., EC80 from the cAMP assay) for 5-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Quantify the band intensities to determine the pERK/ERK ratio.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of the Gαs-cAMP pathway.

Materials:

-

HEK293 cells co-transfected with hFSHR and a CRE-luciferase reporter plasmid

-

This compound

-

rhFSH

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the stably transfected HEK293 cells in a 96-well plate.

-

The following day, treat the cells with serial dilutions of this compound or rhFSH.

-

Incubate for 6 hours to allow for luciferase expression.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Plot the dose-response curves to determine the potency and efficacy of the agonist in inducing gene transcription.

Visualizations

Caption: this compound Signaling Pathway.

References

Application Notes and Protocols: Preparation and Use of FSHR Agonist 1 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of a stock solution for FSHR agonist 1 (CAS No. 1256776-89-2), a high-affinity, allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). These guidelines are intended to ensure proper handling and achieve reproducible results in experimental settings.

Chemical and Physical Properties

This compound is a small molecule that acts as a potent and selective allosteric agonist for the FSH receptor.[1][2] It directly activates the receptor by interacting with its transmembrane domain (TMD).[3] A summary of its key properties is provided below.

| Property | Value | Source |

| CAS Number | 1256776-89-2 | [3][4] |

| Molecular Formula | C₂₆H₃₃N₃O₃S | |

| Molecular Weight | 467.62 g/mol | |

| pEC₅₀ | 7.72 | |

| Solubility | 50 mg/mL in DMSO (106.92 mM) |

Protocol: Preparation of this compound Stock Solution

This protocol details the steps to prepare a concentrated stock solution of this compound. The recommended solvent is Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the DMSO solvent to reach room temperature before opening to prevent moisture condensation.

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube to achieve the desired stock concentration. Refer to the table below for common concentrations.

-

Dissolve the Compound: Vortex the solution thoroughly. To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes. If needed, the tube can be gently warmed to 37°C to aid solubility.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile tubes.

-

Label and Store: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots as recommended in the storage section.

Stock Solution Preparation Guide:

| Target Stock Concentration | Volume of DMSO to Add per 1 mg of this compound | Volume of DMSO to Add per 5 mg of this compound |

| 1 mM | 2.1385 mL | 10.6924 mL |

| 5 mM | 427.7 µL | 2.1385 mL |

| 10 mM | 213.8 µL | 1.0692 mL |

Calculations are based on a molecular weight of 467.62 g/mol .

FSHR Signaling Pathways

Activation of the FSHR, a G protein-coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). However, the FSHR can also signal through other G proteins (like Gαq) and G protein-independent pathways involving β-arrestins, which can activate cascades such as the ERK/MAPK pathway.

Caption: Overview of canonical and non-canonical FSHR signaling pathways.

Experimental Protocols: Application in Cell-Based Assays

The prepared stock solution of this compound can be used to stimulate cells expressing the FSH receptor. A general workflow for a cell-based assay to measure agonist activity (e.g., via cAMP production) is outlined below.

Protocol: In Vitro Agonist Activity Assay

-

Cell Culture: Culture cells expressing FSHR (e.g., transiently or stably transfected HEK293 or CHO cells) in appropriate growth medium until they reach the desired confluency for plating.

-

Cell Seeding: Seed the cells into a multi-well assay plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare a series of dilutions in a suitable assay buffer or serum-free medium to create a dose-response curve. Remember to account for the DMSO concentration, keeping it constant and low (typically <0.5%) across all wells to avoid solvent-induced artifacts.

-

Cell Treatment: Remove the growth medium from the cells and replace it with the prepared agonist dilutions. Include appropriate controls:

-

Vehicle Control: Cells treated with assay buffer containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known FSHR agonist like recombinant human FSH (rhFSH).

-

-

Incubation: Incubate the plate for the specified time at 37°C and 5% CO₂. The incubation time will depend on the specific endpoint being measured (e.g., 15-30 minutes for cAMP, several hours for reporter gene assays).

-

Assay Readout: Following incubation, lyse the cells (if required by the assay kit) and measure the desired downstream signal. Common readouts include:

-

Intracellular cAMP levels (e.g., using HTRF, ELISA, or BRET-based biosensors).

-

Reporter gene expression (e.g., luciferase or β-lactamase under the control of a cAMP Response Element, CRE).

-

Calcium flux or IP1 accumulation (for Gαq-coupled pathways).

-

-

Data Analysis: Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Caption: General experimental workflow for an in vitro cell-based assay.

Storage and Stability

Proper storage is critical to maintain the activity and integrity of this compound.

| Form | Storage Temperature | Shelf Life | Notes |

| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |

| Stock Solution (in DMSO) | -80°C | 6 months | Recommended for long-term storage. |

| Stock Solution (in DMSO) | -20°C | 1 month | Suitable for short-term storage. |

Best Practice: Always store stock solutions in single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.

References

- 1. NB-64-40722-25mg | this compound [1256776-89-2] Neobiotech [neo-biotech.com]

- 2. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

Application Notes and Protocols for FSHR Agonist 1 in Rat and Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) crucial for reproductive processes, primarily regulating follicular development in females and spermatogenesis in males.[1] Small molecule agonists of FSHR are being investigated as potential orally-active alternatives to injectable recombinant FSH for infertility treatments and assisted reproductive technologies. This document provides detailed application notes and protocols for the use of representative small molecule FSHR agonists in rat and mouse models, based on available preclinical data. It should be noted that "FSHR agonist 1" is not a standardized name for a single entity; therefore, this document summarizes data for well-characterized orally active FSHR allosteric agonists, such as TOP5300 and TOP5668, to provide a practical guide for researchers.

Data Presentation: Dosage and Administration

The following tables summarize the dosages and administration routes for representative small molecule FSHR agonists in rat and mouse models based on published superovulation protocols.

Table 1: FSHR Agonist Dosage in Rat Models [1][2]

| Compound | Animal Model | Dosage (mg/kg) | Administration Route | Frequency | Co-treatments | Observed Effect |

| TOP5300 | Immature Female Rats | 10, 30 | Oral | Twice daily | Low dose rec-hFSH (0.29 IU, s.c.), hCG (1.75 IU, s.c. with first and last FSH dose; 35 IU, i.p. for ovulation induction) | Dose-dependent increase in oocyte production |

| TOP5668 | Immature Female Rats | 2.5, 5, 10, 20 | Oral | Not specified, likely twice daily | Low dose rec-hFSH (0.29 IU, s.c.), hCG (as above) | Dose-dependent increase in oocyte production, plateauing at 5 mg/kg |

Table 2: FSHR Agonist Dosage in Mouse Models [1][2]

| Compound | Animal Model | Dosage (mg/kg) | Administration Route | Frequency | Co-treatments | Observed Effect |

| TOP5300 | Immature Female Mice | 30, 100 | Oral | Not specified | Low dose rec-hFSH (0.15 IU), hCG | Dose-dependent increases in follicular growth and ovulation |

Signaling Pathways

FSHR activation by an agonist initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes essential for follicular development and steroidogenesis. Additionally, FSHR activation can trigger other signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of small molecule FSHR agonists in rodent models, based on superovulation assays.

Protocol 1: Superovulation Induction in Immature Rats

Objective: To evaluate the efficacy of an orally administered FSHR agonist in stimulating follicular development and ovulation.

Materials:

-

Immature female rats (e.g., Sprague-Dawley, 22 days old)

-

FSHR agonist (e.g., TOP5300 or TOP5668)

-

Vehicle for oral administration

-

Recombinant human FSH (rec-hFSH)

-

Human chorionic gonadotropin (hCG)

-

Saline for injection

-

Gavage needles

-

Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Procedure:

-

Animal Acclimatization: House immature female rats under a 12-hour light/12-hour dark cycle with ad libitum access to food and water for a sufficient period before the experiment.

-

Treatment Administration:

-

Administer the FSHR agonist (e.g., 10 or 30 mg/kg for TOP5300) or vehicle orally via gavage. In some published studies, the agonist is given twice daily.

-

Administer a low dose of rec-hFSH (e.g., 0.29 IU) via subcutaneous injection every 12 hours for a total of four doses. This low dose of FSH provides a baseline stimulation.

-

Administer a low dose of hCG (e.g., 1.75 IU) subcutaneously with the first and last rec-hFSH injections.

-

-

Ovulation Induction:

-

At 48 hours after the first injection, administer an ovulatory dose of hCG (e.g., 35 IU) via intraperitoneal injection.

-

-

Oocyte Retrieval and Analysis:

-

16-18 hours after the ovulatory hCG injection, euthanize the animals.

-

Isolate the oviducts and retrieve the cumulus-oocyte complexes (COCs) from the ampulla.

-

Treat the COCs with hyaluronidase to disperse the cumulus cells.

-

Count the total number of ovulated oocytes under a microscope.

-

-

(Optional) Estradiol Measurement:

-

Collect blood samples via cardiac puncture or another appropriate method before the ovulatory hCG dose.

-

Process the blood to obtain serum.

-

Measure serum estradiol levels using a suitable immunoassay (e.g., ELISA).

-

Protocol 2: Superovulation and Oocyte Quality Assessment in Immature Mice

Objective: To assess the effect of an FSHR agonist on follicular development, ovulation, and oocyte quality.

Materials:

-

Immature female mice

-

FSHR agonist (e.g., TOP5300)

-

Vehicle for oral administration

-

Recombinant human FSH (rec-hFSH)

-

Human chorionic gonadotropin (hCG)

-

Pregnant Mare Serum Gonadotropin (PMSG) as a positive control

-

Fertile male mice for mating

-

Culture media for embryo development

Procedure:

-

Superovulation Induction:

-

Administer the FSHR agonist (e.g., 30 or 100 mg/kg for TOP5300) orally.

-

Co-administer a low dose of rec-hFSH (e.g., 0.15 IU).

-

A positive control group can be treated with PMSG.

-

-

Ovulation and Mating:

-

Administer an ovulatory dose of hCG.

-

House the superovulated female mice with fertile male mice for mating.

-

-

Oocyte and Embryo Analysis:

-

Isolate ovulated COCs from the oviducts.

-

Assess the nuclear status of the oocytes to determine maturity (e.g., Metaphase I vs. Metaphase II).

-

Determine the fertilization rate by observing the presence of two-cell embryos.

-

Culture the embryos to assess their developmental competence, for example, by counting the number of expanded blastocysts.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating an FSHR agonist in a rodent superovulation model.

References

- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FSHR Agonist 1 in Granulosa Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor predominantly expressed on the surface of granulosa cells in the ovary. Its activation by its endogenous ligand, Follicle-Stimulating Hormone (FSH), is a critical step in follicular development, granulosa cell proliferation and differentiation, and steroidogenesis. FSHR agonists are compounds that mimic the action of FSH, making them valuable tools for studying ovarian physiology and for potential therapeutic applications in reproductive medicine.

This document provides detailed application notes and protocols for the use of a generic FSHR agonist, designated here as "FSHR Agonist 1," in primary granulosa cell culture. These guidelines are intended to assist researchers in designing and executing experiments to investigate the biological effects of novel FSHR agonists.

Mechanism of Action

Upon binding to the FSHR on granulosa cells, this compound is expected to activate downstream signaling cascades. The primary and most well-characterized pathway is the Gαs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[1][3]

In addition to the canonical cAMP/PKA pathway, FSHR activation can also trigger other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[1] These pathways are crucial for mediating the proliferative and anti-apoptotic effects of FSH. The interplay between these signaling networks ultimately dictates the cellular response, including the expression of key genes involved in steroidogenesis, such as Aromatase (CYP19A1) and the Steroidogenic Acute Regulatory Protein (StAR).

Data Presentation

The following tables summarize expected quantitative data from treating granulosa cells with this compound. These are representative data based on published studies with similar compounds and should be adapted based on experimental findings.

Table 1: Dose-Dependent Effect of this compound on Estradiol Production

| Concentration of this compound (nM) | Estradiol Production (pg/mL) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 50 ± 5 | 1.0 |

| 1 | 150 ± 15 | 3.0 |

| 10 | 400 ± 35 | 8.0 |

| 100 | 750 ± 60 | 15.0 |

| 400 | 800 ± 70 | 16.0 |

Table 2: Time-Course of this compound-Induced CYP19A1 mRNA Expression

| Time (hours) | CYP19A1 mRNA Expression (Fold Change vs. 0h) |

| 0 | 1.0 |

| 6 | 5.0 ± 0.5 |

| 12 | 12.0 ± 1.2 |

| 24 | 25.0 ± 2.8 |

| 48 | 18.0 ± 2.0 |

Table 3: Effect of this compound on Steroidogenic Gene Expression (24h Treatment)

| Treatment | StAR mRNA Expression (Fold Change vs. Vehicle) | CYP19A1 mRNA Expression (Fold Change vs. Vehicle) |

| Vehicle | 1.0 | 1.0 |

| This compound (100 nM) | 4.5 ± 0.4 | 25.0 ± 2.8 |

| rh-FSH (100 nM) | 3.0 ± 0.3 | 20.0 ± 2.2 |

Experimental Protocols

Protocol 1: Isolation and Culture of Human Granulosa Cells

This protocol describes the isolation of human granulosa-lutein cells from follicular fluid obtained from patients undergoing in vitro fertilization (IVF).

Materials:

-

Follicular fluid from IVF procedures

-

Ficoll-Paque or Percoll

-

Phosphate Buffered Saline (PBS), sterile

-

DMEM/F12 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

15 mL and 50 mL conical tubes

-

Cell culture plates

Procedure:

-

Pool follicular fluid from a single patient into 50 mL conical tubes.

-

Centrifuge at 300 x g for 10 minutes to pellet the cells.

-

Carefully layer the cell pellet onto a Ficoll-Paque or Percoll density gradient.

-

Centrifuge at 850 x g for 10 minutes at 4°C.

-

Collect the granulosa cell layer from the interface.

-

Wash the cells with sterile PBS and centrifuge at 300 x g for 5 minutes. Repeat this step twice.

-

Resuspend the cell pellet in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.

-

Seed the cells in culture plates at a density of 2 x 10^5 cells/well in a 24-well plate.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2. Allow cells to attach overnight before treatment.

Protocol 2: Treatment of Cultured Granulosa Cells with this compound

Materials:

-

Cultured granulosa cells (from Protocol 1)

-

This compound stock solution

-

Serum-free culture medium

-

Androstenedione (substrate for aromatase)

Procedure:

-

After overnight attachment, aspirate the culture medium from the wells.

-

Wash the cells once with sterile PBS.

-

Add fresh serum-free DMEM/F12 medium containing 100 nM androstenedione.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the agonist).

-

Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours).

-

After incubation, collect the culture supernatant for hormone assays (e.g., estradiol ELISA) and/or lyse the cells for RNA or protein extraction.

Protocol 3: Quantification of Estradiol Production

Materials:

-

Culture supernatant from treated cells (from Protocol 2)

-

Estradiol ELISA kit

Procedure:

-

Centrifuge the collected culture supernatant at 1000 x g for 10 minutes to remove any cell debris.

-

Perform the estradiol ELISA according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of estradiol in each sample based on the standard curve.

Protocol 4: Analysis of Gene Expression by qRT-PCR

Materials:

-

Cell lysate from treated cells (from Protocol 2)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (CYP19A1, StAR, and a housekeeping gene like GAPDH or ACTB)

-

qPCR master mix

Procedure:

-

Extract total RNA from the cell lysates using a commercially available kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for your genes of interest.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

Visualizations

Caption: this compound Signaling Pathways in Granulosa Cells.

Caption: Experimental Workflow for Analyzing this compound Effects.

References

- 1. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]

- 3. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput cAMP Assay for the Functional Characterization of FSHR Agonist 1

Audience: Researchers, scientists, and drug development professionals.

Introduction The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR) essential for reproductive processes, including follicular development and spermatogenesis.[1][2] Upon binding of its endogenous ligand, FSH, or a synthetic agonist, the FSHR primarily couples to the Gs alpha subunit (Gαs).[3] This activation stimulates adenylyl cyclase, leading to the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[3][4] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response. Measuring cAMP accumulation is therefore a direct and reliable method for quantifying the activity of FSHR agonists.

This application note provides a detailed protocol for a homogeneous time-resolved fluorescence (HTRF)-based cAMP assay to determine the potency of "FSHR agonist 1," a potent and selective allosteric agonist for the FSHR.

FSHR Signaling Pathway

The canonical signaling pathway activated by an FSHR agonist involves the Gs protein and the subsequent production of cAMP.

Experimental Protocol: HTRF cAMP Assay

This protocol is designed for a 384-well plate format and utilizes a competitive immunoassay principle based on HTRF technology. Cellular cAMP produced upon agonist stimulation competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. An increase in cellular cAMP results in a decreased FTRF signal.

Materials and Reagents

-

Cells: HEK293 or CHO cells stably expressing the human FSHR (e.g., from ATCC or a commercial vendor).

-

Agonists: this compound (Compound 21f), Recombinant Human FSH (rhFSH) as a reference control.

-

Assay Kit: HTRF cAMP Assay Kit (e.g., Cisbio, PerkinElmer). Kit contains:

-

cAMP-d2 tracer

-

Anti-cAMP Cryptate

-

Lysis Buffer

-

cAMP Standard

-

-

Cell Culture Medium: DMEM or F12-K, supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: HBSS or PBS with 1 mM IBMX (phosphodiesterase inhibitor).

-

Equipment:

-

384-well white, low-volume microplates.

-

HTRF-compatible plate reader.

-

Multichannel pipette or automated liquid handler.

-

Cell incubator (37°C, 5% CO₂).

-

Assay Workflow Diagram

Step-by-Step Procedure

Day 1: Cell Seeding

-

Harvest FSHR-expressing cells and resuspend them in fresh culture medium to the desired concentration (e.g., 0.5 x 10⁶ cells/mL).

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate (target: 5,000 cells/well).

-

Incubate the plate overnight at 37°C with 5% CO₂.

Day 2: Assay Execution

-

Compound Preparation:

-

Prepare a 10-point, 1:10 serial dilution of this compound and the reference FSH in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

-

Include a "vehicle only" control (e.g., DMSO in assay buffer) for basal cAMP levels and a "forskolin" control for maximal stimulation.

-

-

Cell Stimulation:

-

Carefully remove the cell culture medium from the plate.

-

Add 10 µL of assay buffer to each well.

-

Add 10 µL of the prepared compound dilutions (or controls) to the corresponding wells.

-

Seal the plate and incubate for 30 minutes at room temperature.

-

-

Cell Lysis and Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate reagents into the provided lysis buffer.

-

Add 10 µL of the cAMP-d2 solution to each well.

-

Add 10 µL of the anti-cAMP cryptate solution to each well.

-

-

Final Incubation and Measurement:

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis

-

Calculate HTRF Ratio: For each well, calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

-

Generate Standard Curve: Use the HTRF ratios from the cAMP standard wells to generate a standard curve.

-

Convert to cAMP Concentration: Interpolate the cAMP concentration for each sample well from the standard curve.

-

Plot Dose-Response Curve: Plot the cAMP concentration (Y-axis) against the logarithm of the agonist concentration (X-axis).

-

Determine Potency (EC₅₀): Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC₅₀ value (the concentration of agonist that gives 50% of the maximal response). The pEC₅₀ is the negative logarithm of the EC₅₀ value.

Data Presentation: Representative Results

The potency of this compound can be compared to the endogenous ligand (FSH) and other known small molecule agonists.

| Compound | Type | pEC₅₀ | EC₅₀ | Max Response (% of FSH) | Reference |

| This compound (21f) | Allosteric Agonist | 7.72 | 19.05 nM | ~100% | **** |

| rhFSH | Endogenous Ligand | ~9.0 - 10.0 | ~0.1 - 1.0 nM | 100% | |

| LMW Agonist B1 | Allosteric Agonist | 6.8 | 158 nM | 73% | |

| LMW Agonist B3 | Allosteric Agonist | 8.1 | 7.9 nM | 127% | |

| LMW Agonist T1 | Allosteric Agonist | 7.8 | 15.8 nM | 109% |

Note: EC₅₀ and Max Response values for LMW agonists are derived from published data and may vary based on specific cell lines and assay conditions. The pEC₅₀ for this compound was directly reported.

The described HTRF cAMP assay is a robust, sensitive, and high-throughput compatible method for the functional characterization of FSHR agonists. This protocol allows for the precise determination of agonist potency (EC₅₀) and efficacy, making it an invaluable tool for researchers in reproductive biology and for professionals in drug discovery and development programs targeting the FSH receptor.

References

Application Notes and Protocols for Measuring Estradiol Production Following FSHR Agonist Treatment

For Researchers, Scientists, and Drug Development Professionals